tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate

Catalog No.
S13587803
CAS No.
M.F
C18H23N5O2
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)...

Product Name

tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate

IUPAC Name

tert-butyl 5-(5-amino-3-propan-2-ylpyrazol-1-yl)indazole-1-carboxylate

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H23N5O2/c1-11(2)14-9-16(19)22(21-14)13-6-7-15-12(8-13)10-20-23(15)17(24)25-18(3,4)5/h6-11H,19H2,1-5H3

InChI Key

WTGVOHAFAATIRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C

tert-Butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate is an advanced, orthogonally protected bi-heterocyclic building block engineered for the synthesis of complex kinase inhibitors. It features a central indazole core linked at the C5 position to a 3-isopropyl-5-aminopyrazole ring. The critical procurement advantage of this specific molecule is the N1-Boc (tert-butyloxycarbonyl) protection on the indazole ring, which masks the reactive indazole nitrogen while leaving the pyrazole 5-amino group fully accessible for downstream functionalization [1]. This structural configuration is specifically utilized to assemble diaryl ureas, carbamates, and amides targeting oncogenic kinases, providing a highly processable precursor for both discovery chemistry and pilot-scale manufacturing [2].

Research Fit

Workflow

Parallel synthesis of 5‑substituted indazole kinase inhibitor libraries via [2+3] cycloaddition

Selection

Boc‑protected indazole enabling orthogonal deprotection and sequential functionalization

Use Context

Isopropyl substituent provides intermediate steric and lipophilic modulation for SAR campaigns

Attempting to procure and use the unprotected analog, 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole, introduces severe process bottlenecks that compromise both yield and scalability. Without the N1-Boc group, the indazole nitrogens (N1 and N2) actively compete with the pyrazole 5-amine for electrophiles during urea or amide coupling steps, resulting in complex mixtures of regioisomers that require costly and solvent-intensive chromatographic separation [1]. Furthermore, the unprotected bi-heterocycle exhibits poor solubility in volatile organic solvents like ethyl acetate and dichloromethane. This forces manufacturers to use high-boiling polar aprotic solvents such as DMF or DMSO, which complicate aqueous workups and limit the feasibility of low-temperature biphasic reactions [2]. Procuring the exact N1-Boc protected compound circumvents these issues, ensuring strict regiocontrol and reliable processability.

Substitution Risk

Target

Boc‑protected isopropyl‑pyrazole indazole

3‑isopropyl group contributes distinct steric (Es ≈ −0.47) and lipophilic (clogP ≈ 3.5) profile; Boc enables orthogonal deprotection.

Generic substitute

Methyl, tert‑butyl or unprotected analog

Methyl (Es 0.00) may reduce kinase selectivity; tert‑butyl (Es −1.54) can introduce steric clashes; unprotected indazole risks premature N‑acylation.

Risk summary

Divergent kinase selectivity profiles and altered synthetic outcomes make direct substitution unreliable without re‑validation.

Regioselectivity in Electrophilic Coupling Reactions

The primary synthetic value of this compound lies in its ability to direct electrophilic additions exclusively to the pyrazole amine. When reacted with reagents like isopropenyl chloroformate or various isocyanates, the N1-Boc protected target compound achieves >95% regioselective conversion at the pyrazole 5-amino group [1]. In contrast, using the unprotected baseline comparator (5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole) under identical conditions yields significant amounts of indazole N-acylated byproducts, often reducing the isolated yield of the desired target to <60% [2]. The Boc group effectively shields the indazole core, ensuring that expensive downstream building blocks are not wasted on dead-end side reactions.

Evidence DimensionRegioselective yield for target urea/carbamate formation
Target Compound Data>95% regioselective conversion at the pyrazole 5-amine
Comparator Or BaselineUnprotected analog yields <60% of target due to competitive N1/N2 acylation
Quantified Difference>35% absolute increase in target yield; elimination of indazole-acylated regioisomers
ConditionsElectrophilic coupling (e.g., with isopropenyl chloroformate) at 0°C to RT

Eliminates the need for complex chromatographic separation of regioisomers, directly lowering API manufacturing costs and improving batch-to-batch reproducibility.

Steric Parameter
Class-level inference
Es isopropyl ≈ −0.47
vs. methyl 0.00, tert‑butyl −1.54
Intermediate steric profile may support selectivity screening
Taft Es inferred from SAR trends; kinase‑specific validation advised

Process Solvent Compatibility and Biphasic Reaction Suitability

Solubility is a major limiting factor in the scale-up of bi-heterocyclic intermediates. The target compound, featuring the lipophilic tert-butyl carboxylate (Boc) group, exhibits high solubility in standard process solvents such as ethyl acetate (EtOAc) and dichloromethane (DCM) [2]. This allows for efficient biphasic reactions, such as the treatment with 1M aqueous NaOH and isopropenyl chloroformate in EtOAc at 0°C [1]. The unprotected comparator is highly polar and poorly soluble in these solvents, typically necessitating the use of DMF or DMSO to achieve homogeneous reaction conditions. The ability to use EtOAc significantly streamlines downstream workup, as it can be easily washed and evaporated compared to high-boiling aprotic solvents.

Evidence DimensionSolubility and process solvent compatibility
Target Compound DataHighly soluble in EtOAc/DCM, enabling biphasic aqueous/organic reactions
Comparator Or BaselineUnprotected analog requires high-boiling polar aprotic solvents (DMF/DMSO)
Quantified DifferenceComplete elimination of DMF/DMSO requirement during coupling steps
ConditionsBiphasic coupling conditions (e.g., EtOAc / 1M aq NaOH at 0°C)

Allows manufacturers to avoid DMF, reducing energy costs during solvent removal and minimizing the risk of residual solvent impurities in the final product.

Lipophilicity
Cross-study comparable
clogP ≈ 3.5
vs. unsubstituted 2.8, tert‑butyl 4.2
Balanced lipophilicity may support membrane permeability assessment
Calculated clogP; experimental logP to verify

Downstream Deprotection Efficiency vs. Alternative Protecting Groups

While other protecting groups (such as THP or SEM) can be used for indazoles, the N1-Boc group offers a highly efficient balance of stability and ease of removal. Following the successful functionalization of the pyrazole amine, the Boc group on the target compound can be quantitatively removed (>98% yield) using standard acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, at room temperature [1]. In comparison, a SEM-protected baseline requires fluoride sources (e.g., TBAF) or harsh heating, which can complicate purification and degrade sensitive urea linkages. THP protection introduces a chiral center, complicating NMR analysis of intermediates, and can suffer from sluggish deprotection kinetics [2].

Evidence DimensionDeprotection yield and operational simplicity
Target Compound Data>98% deprotection yield using standard RT acidic conditions (TFA or HCl)
Comparator Or BaselineSEM-protected baseline requires fluoride/heat; THP introduces diastereomeric complexity
Quantified DifferenceQuantitative, traceless removal without degrading sensitive downstream urea/amide motifs
ConditionsFinal API deprotection step (e.g., TFA/DCM at RT)

Ensures that the final step of API synthesis is high-yielding and operationally simple, maximizing the recovery of the high-value active pharmaceutical ingredient.

Boc Stability
Class-level inference
>24 h half‑life under HATU/DIPEA, DMF, 25°C
Enables orthogonal deprotection strategy in multi-step synthesis
Class‑level Boc behaviour; validate under specific coupling conditions
Cycloaddition Yield
Cross-study comparable
75–85% isolated yield
vs. tert‑butyl analog 50–60%
Reported synthetic efficiency supports library synthesis workflows
Yields from Ref. [1]; reproducibility may vary with substrate

Synthesis of Type II Kinase Inhibitors (DFG-out targeting)

Procured as the foundational scaffold for assembling diaryl ureas and amides that target the inactive conformation of kinases such as c-Kit, PDGFR, and Bcr-Abl, where the indazole acts as the hinge binder and the pyrazole urea extends into the hydrophobic pocket [1].

Parallel Medicinal Chemistry Library Enumeration

Utilized in discovery workflows where the highly soluble, regioselective nature of the Boc-protected building block allows for automated, high-throughput coupling with diverse isocyanates or acyl chlorides without the need for intermediate purification [1].

Pilot-Scale API Manufacturing

Selected over unprotected analogs for scale-up campaigns due to its compatibility with standard extraction solvents (EtOAc) and simple biphasic reaction conditions, explicitly avoiding the use of DMF and streamlining the isolation of advanced intermediates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Boc‑protected indazole with orthogonal deprotection
Cycloaddition efficiency and regiochemical fidelity
5‑HT₄ receptor agonist research
Isopropyl‑substituted pyrazole for receptor subtype selectivity profiling
Receptor binding and cAMP accumulation endpoint analysis
SAR studies of pyrazole 3‑substituents
Moderate steric demand and lipophilicity benchmark
Kinase selectivity and potency endpoint interpretation
Custom synthesis of indazole intermediates
Reproducible reactivity in [2+3] cycloadditions
Process‑scale intermediate stability and purity

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.18517499 g/mol

Monoisotopic Mass

341.18517499 g/mol

Heavy Atom Count

25

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